4-Benzyl-3-(chloromethyl)morpholine

Heterocyclic Chemistry Ring Expansion Aziridinium Intermediate

Select 4-Benzyl-3-(chloromethyl)morpholine (CAS 110167-16-3) for its unique bifunctional architecture: a benzyl-protected secondary amine paired with a C3-chloromethyl group adjacent to the ring oxygen. This regioisomer is essential for aziridinium-mediated ring expansion to 1,4-oxazepane scaffolds—a transformation inaccessible to 2-chloromethyl or unsubstituted morpholine analogs. Available as a racemic mixture or single (R)- and (S)-enantiomers, it serves as a privileged chiral building block for CNS, oncology, and antiviral drug discovery programs. Its elevated logP (~2.06–2.27) enhances blood-brain barrier penetration potential relative to simpler morpholine cores.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 110167-16-3
Cat. No. B1340408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-3-(chloromethyl)morpholine
CAS110167-16-3
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)CCl
InChIInChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyMSRCVCNYPADFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-3-(chloromethyl)morpholine (CAS 110167-16-3): A Versatile Chiral Intermediate for Asymmetric Synthesis and Heterocyclic Chemistry


4-Benzyl-3-(chloromethyl)morpholine (CAS 110167-16-3) is a bifunctional morpholine derivative featuring a benzyl-protected secondary amine and a reactive chloromethyl group at the C3 position . This compound exists as a racemic mixture, with both (R)- and (S)-enantiomers available as single-isomer intermediates . Its structural motif positions it as a key building block for the synthesis of 1,4-oxazepanes via aziridinium-mediated ring expansion and for constructing enantiopure 3-substituted morpholine scaffolds [1].

Why Generic Substitution Fails: Differentiating 4-Benzyl-3-(chloromethyl)morpholine from Common Morpholine Analogs in Chemical Synthesis


Substituting 4-Benzyl-3-(chloromethyl)morpholine with structurally related morpholine derivatives, such as 4-benzylmorpholine, 4-benzyl-2-(chloromethyl)morpholine, or N-methylmorpholine, is not scientifically equivalent. The presence and specific positioning of the chloromethyl group at C3, adjacent to the ring oxygen, is critical for enabling unique reaction pathways—including ring expansion to 1,4-oxazepanes via aziridinium intermediates—that are not accessible with 2-substituted regioisomers or unsubstituted cores [1]. Furthermore, the chiral nature of the C3 position allows for enantiospecific transformations essential for drug discovery, a feature absent in achiral analogs .

Quantitative Evidence Guide: Direct Comparative Data for 4-Benzyl-3-(chloromethyl)morpholine vs. Closest Analogs


Evidence 1: Unique Ring-Expansion Reactivity Enables Synthesis of 1,4-Oxazepanes Not Observed with Thiomorpholine or Piperazine Analogs

4-Benzyl-3-chloromethylmorpholine (5a) undergoes nucleophilic substitution with phenoxide anions to yield not only 4-benzyl-3-phenoxymethyl morpholines but also substantial amounts of 4-benzyl-6-phenoxy-1,4-oxazepanes, a ring-expanded product [1]. This reactivity is mediated by an ambident aziridinium cation intermediate unique to the 3-chloromethyl-substituted morpholine scaffold. In contrast, analogous chloromethylheteroalicycles such as 4-benzyl-3-chloromethyl-tetrahydro-1,4-thiazine (5b) and 4-benzyl-3-chloromethyl-1-methylpiperazine (5c) do not yield comparable ring-expanded products under identical conditions [2].

Heterocyclic Chemistry Ring Expansion Aziridinium Intermediate 1,4-Oxazepane Synthesis

Evidence 2: Increased Lipophilicity (logP) Compared to Unsubstituted 4-Benzylmorpholine Enhances Membrane Permeability for Drug Design

The introduction of a chloromethyl group at C3 significantly increases the compound's lipophilicity relative to the parent 4-benzylmorpholine scaffold. The predicted logP for 4-benzyl-3-(chloromethyl)morpholine is approximately 2.06–2.27 , whereas the logP for 4-benzylmorpholine is 1.46 [1]. This ΔlogP of ~0.6–0.8 units corresponds to a theoretical ~4–6× increase in partition coefficient, which may improve passive membrane diffusion and central nervous system (CNS) penetration potential.

Physicochemical Properties Lipophilicity logP Druglikeness

Evidence 3: Regioisomeric Differentiation from 2-(Chloromethyl) Analogs Drives Divergent Synthetic Utility

4-Benzyl-3-(chloromethyl)morpholine exhibits a higher calculated boiling point (316.1 °C at 760 mmHg) compared to its 2-substituted regioisomer, 4-benzyl-2-(chloromethyl)morpholine (120–122 °C at 1 mmHg, extrapolated ~260–280 °C at 760 mmHg) . This ~35–55 °C difference in boiling point reflects distinct intermolecular interactions and molecular packing. More importantly, the 3-chloromethyl regioisomer is uniquely positioned to form aziridinium intermediates with neighboring-group participation from the ring oxygen, enabling ring-expansion and rearrangement chemistry that is not accessible to the 2-substituted isomer [1].

Regioisomerism Synthetic Utility Reactivity Morpholine Derivatives

Evidence 4: Chiral Availability Enables Enantioselective Synthesis Unattainable with Achiral Morpholine Building Blocks

4-Benzyl-3-(chloromethyl)morpholine is commercially available as both racemic mixture (CAS 110167-16-3) and single enantiomers—(S)-enantiomer (CAS 917572-28-2) and (R)-enantiomer (CAS 1217697-39-6)—with typical purity specifications of ≥95% to ≥98% . This contrasts with many simpler morpholine building blocks (e.g., 4-benzylmorpholine, N-methylmorpholine) which are achiral and cannot be used for stereoselective transformations. The availability of well-defined single enantiomers allows chemists to introduce a stereocenter with high enantiomeric excess (typically ≥97% ee) early in a synthetic sequence, enabling downstream asymmetric induction and the preparation of enantiopure drug candidates .

Chiral Synthesis Asymmetric Catalysis Enantiopure Intermediates Drug Discovery

Optimal Application Scenarios for 4-Benzyl-3-(chloromethyl)morpholine in Medicinal Chemistry and Process R&D


Synthesis of 1,4-Oxazepane-Containing Drug Candidates via Ring Expansion

Medicinal chemists targeting 1,4-oxazepane scaffolds—which are bioisosteres of morpholines and piperazines with improved metabolic stability and receptor selectivity—should select 4-benzyl-3-(chloromethyl)morpholine as the starting material. Its unique ability to undergo aziridinium-mediated ring expansion with oxygen nucleophiles provides a direct entry to 6-substituted hexahydro-1,4-oxazepanes, a transformation not available to 2-chloromethyl regioisomers or thiomorpholine/piperazine analogs [1].

Preparation of Enantiopure 3-Substituted Morpholine Pharmacophores

In asymmetric synthesis workflows, the single enantiomers of 4-benzyl-3-(chloromethyl)morpholine serve as privileged chiral pool reagents. Following nucleophilic displacement of the chloride, the resulting enantiopure 3-substituted morpholines retain the stereochemical integrity of the starting material, enabling the construction of chirally pure drug candidates for CNS, oncology, and antiviral targets .

Late-Stage Functionalization and Prodrug Design Leveraging Enhanced Lipophilicity

The increased logP of 4-benzyl-3-(chloromethyl)morpholine (logP ≈ 2.06–2.27) compared to 4-benzylmorpholine (logP ≈ 1.46) makes it a more suitable intermediate for CNS-penetrant compounds. Researchers can exploit this higher lipophilicity to improve blood-brain barrier permeability of derived pharmacophores or to tune the physicochemical properties of lead series during structure-activity relationship (SAR) optimization .

Development of Novel Protease and Kinase Inhibitors Incorporating Morpholine Cores

Morpholine rings are privileged scaffolds in kinase and protease inhibitors due to their ability to modulate pKa, solubility, and target binding. 4-Benzyl-3-(chloromethyl)morpholine offers a functionalizable handle at C3, allowing for the introduction of diverse substituents while retaining the benzyl protecting group for orthogonal deprotection strategies. This flexibility is critical for parallel synthesis and library generation in hit-to-lead campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-3-(chloromethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.